molecular formula C17H22N2O3S B2442156 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1351635-18-1

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2442156
CAS RN: 1351635-18-1
M. Wt: 334.43
InChI Key: AMWFDBIUINNWEH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as MTMU, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. MTMU belongs to the class of urea derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties for enhancing inhibitory activities, demonstrating the compound's potential application in the development of treatments for conditions like Alzheimer's disease Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.

Corrosion Inhibition

Bahrami & Hosseini (2012) investigated the inhibition effect of certain organic compounds, including urea derivatives, on mild steel corrosion in a hydrochloric acid solution. Their findings highlight the potential of these compounds as efficient corrosion inhibitors, which could be beneficial in extending the lifespan of metal structures and components in industrial applications M. Bahrami, Seyed Mohammad Ali Hosseini, 2012.

Chemical and Spectroscopic Properties

Hunter & McNab (2010) explored the chemical and spectroscopic properties of the 3-hydroxythiophene system, indicating the substance's relevance in synthesizing compounds with specific optical properties. This research could inform the design of materials for electronic and photonic applications, showcasing the diverse scientific applications of related compounds G. Hunter, H. McNab, 2010.

HIV-1 Inhibition

A novel series of 6-substituted acyclouridine derivatives were found to be potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) replication, according to research by Baba et al. (1991). While this study is closely related to drug development, it underscores the compound's potential utility in designing new antiviral agents M. Baba, E. De Clercq, H. Tanaka, M. Ubasawa, H. Takashima, K. Sekiya, I. Nitta, K. Umezu, R. T. Walker, S. Mori, 1991.

properties

IUPAC Name

1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-8-10-23-16(12)15(20)11-19-17(21)18-9-7-13-3-5-14(22-2)6-4-13/h3-6,8,10,15,20H,7,9,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWFDBIUINNWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

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